molecular formula C8H11BrN2O2 B13461803 methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate

methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B13461803
M. Wt: 247.09 g/mol
InChI Key: LVTQBVBFKBBPER-UHFFFAOYSA-N
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Description

Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate (CAS 1415239-96-1) is a pyrazole derivative with the molecular formula C₈H₁₁BrN₂O₂ and a molecular weight of 247.09 g/mol . Its structure features a 2-bromoethyl substituent at position 1, a methyl group at position 3, and a methyl ester at position 5. The bromoethyl group serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, due to the bromine atom's role as a leaving group. Pyrazole derivatives are widely explored for their biological activities, including enzyme inhibition and antimicrobial properties .

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

methyl 2-(2-bromoethyl)-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H11BrN2O2/c1-6-5-7(8(12)13-2)11(10-6)4-3-9/h5H,3-4H2,1-2H3

InChI Key

LVTQBVBFKBBPER-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)OC)CCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromoethyl group: The pyrazole intermediate is then reacted with 2-bromoethanol in the presence of a base such as potassium carbonate to introduce the bromoethyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2-bromoethyl group undergoes nucleophilic substitution (SN2) with various nucleophiles, forming structurally diverse pyrazole derivatives.

Example Reactions:

  • Amine Substitution: Reaction with primary or secondary amines (e.g., methylamine, piperidine) in polar aprotic solvents (e.g., DMF, acetonitrile) yields 2-aminoethyl-substituted pyrazoles. For instance, treatment with methylamine at 60°C produces methyl 1-(2-(methylamino)ethyl)-3-methyl-1H-pyrazole-5-carboxylate.

  • Thiol Substitution: Reaction with thiols (e.g., mercaptoethanol) in the presence of a base (e.g., K2CO3) generates thioether-linked derivatives.

Conditions:

  • Solvents: DMF, acetonitrile, or THF.

  • Temperature: 60–80°C.

  • Catalysts: Triethylamine or DBU.

Elimination Reactions

Under basic conditions, the bromoethyl group undergoes dehydrohalogenation to form a vinyl-substituted pyrazole.

Example Reaction:
Treatment with a strong base (e.g., NaOH or KOtBu) in ethanol at reflux eliminates HBr, yielding methyl 1-vinyl-3-methyl-1H-pyrazole-5-carboxylate. This alkene product can participate in further cycloaddition or polymerization reactions.

Key Data:

  • Reagents: 1.5 equiv. KOtBu, ethanol.

  • Yield: ~75% (estimated from analogous reactions).

Cross-Coupling Reactions

The bromoethyl group facilitates palladium-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation.

Suzuki-Miyaura Coupling:
Reaction with aryl boronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh3)4 and Na2CO3 in dioxane/water produces biaryl derivatives. For example:

Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate+PhB(OH)2Pd catalystMethyl 1-(2-phenylethyl)-3-methyl-1H-pyrazole-5-carboxylate\text{Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Methyl 1-(2-phenylethyl)-3-methyl-1H-pyrazole-5-carboxylate}

Conditions:

  • Catalyst: 5 mol% Pd(PPh3)4.

  • Base: 2 equiv. Na2CO3.

  • Temperature: 90°C, 12 h .

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or alcohol exchange under acidic or basic conditions.

Hydrolysis to Carboxylic Acid:
Treatment with aqueous NaOH in methanol/water (1:1) at room temperature cleaves the ester to form 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylic acid .

Transesterification:
Reaction with tert-butanol in the presence of sulfuric acid produces the tert-butyl ester, enhancing steric protection for subsequent reactions.

Conditions:

  • Hydrolysis: 2 equiv. NaOH, 25°C, 4 h.

  • Transesterification: 1.2 equiv. tert-butanol, catalytic H2SO4, reflux.

Functionalization via the Pyrazole Ring

The pyrazole core participates in electrophilic substitution, though reactivity is moderated by electron-withdrawing substituents.

Nitration:
Directed nitration at the 4-position using HNO3/H2SO4 at 0°C yields methyl 1-(2-bromoethyl)-3-methyl-4-nitro-1H-pyrazole-5-carboxylate. This product serves as a precursor for reduced amine derivatives .

Scientific Research Applications

Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromoethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can interact with aromatic residues in the active site, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate and analogous pyrazole derivatives:

Compound Name R1 (Position 1) R3 (Position 3) Ester Position Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-Bromoethyl Methyl 5 247.09 Intermediate for nucleophilic substitutions
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate 2-Bromoethyl 4-Methoxyphenyl 5 - Intermediate for Lp-PLA2 inhibitors
Methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate 4-Chlorobenzyl - 3 - Antibacterial/antimycobacterial activity
Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate 2,2,2-Trifluoroethyl - 5 224.14 Enhanced metabolic stability
Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate 2-Bromophenyl - 3 310.15 Hydrogen-bonding potential
Methyl 1-[(2,4-dichlorophenyl)methyl]-3-methyl-1H-pyrazole-5-carboxylate 2,4-Dichlorobenzyl Methyl 5 - Lipophilic; enhanced membrane permeability

Functional Group Contributions

  • Bromine as a Leaving Group:
    The bromine atom in the parent compound enables facile substitution reactions, whereas derivatives like methyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-3-carboxylate (chlorine substituent) may exhibit slower reactivity due to chlorine's weaker leaving-group ability .

  • Amino and Methoxy Groups: Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate incorporates an amino group at position 5, enabling hydrogen bonding with biological targets .

Biological Activity

Methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyrazole Derivatives

Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms. They have been extensively studied due to their significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects. The structural diversity of pyrazole derivatives allows for the exploration of various pharmacological profiles.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For example, the reaction may include hydrazine derivatives and bromoalkanes to introduce the bromoethyl group effectively. Characterization is usually performed using techniques such as NMR and mass spectrometry to confirm the structure and purity of the compound.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. This compound has shown potential in inhibiting cancer cell proliferation in various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in cancer cells, particularly in breast cancer models such as MCF-7 and MDA-MB-231. The presence of bromine substituents appears to enhance its cytotoxic effects, suggesting a structure-activity relationship (SAR) that merits further investigation .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
MCF-712.50Induction of apoptosis
MDA-MB-2313.79Cell cycle arrest
HepG217.82Inhibition of kinase activity

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various models. In vivo studies indicate that pyrazole derivatives can reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases . The mechanism likely involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • PPAR-gamma Activation : Some studies suggest that pyrazole derivatives can activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose metabolism and fat storage, indicating potential antidiabetic effects .
  • Kinase Inhibition : Pyrazoles have been shown to inhibit various kinases involved in cancer progression, including Aurora kinases and BRAF(V600E), making them candidates for targeted cancer therapies .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Breast Cancer Models : A study demonstrated that this compound significantly reduced tumor growth in MDA-MB-231 xenograft models, with enhanced effects when used in combination with conventional chemotherapeutics like doxorubicin .
  • Inflammatory Disease Models : In animal models of arthritis, treatment with this pyrazole derivative resulted in decreased joint swelling and pain, correlating with reduced levels of inflammatory mediators such as TNF-alpha and IL-6 .

Q & A

Q. What are common synthetic routes for methyl 1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylate?

The compound is typically synthesized via alkylation of a pyrazole carboxylate precursor. For example:

  • Step 1 : React methyl 3-methyl-1H-pyrazole-5-carboxylate with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 60–80°C. This facilitates nucleophilic substitution at the pyrazole nitrogen .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the bromoethyl derivative. Evidence from analogous ethyl esters shows yields of 60–75% under optimized conditions .

Q. How is the compound characterized to confirm its structure and purity?

Key analytical techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions. For example, the bromoethyl group shows characteristic splitting patterns (δ 3.5–4.2 ppm for CH₂Br) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 276.03 for C₉H₁₁BrN₂O₂) .
  • X-ray Crystallography : Used in structurally similar compounds to resolve bond angles and confirm regioselectivity .

Q. What are the primary research applications of this compound?

The bromoethyl group makes it a versatile intermediate for:

  • Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl pyrazoles .
  • Heterocyclic functionalization : Building blocks for fused pyrazole systems (e.g., thiazolo[3,2-a]pyrimidines) with potential bioactivity .

Q. How should this compound be handled and stored in laboratory settings?

  • Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent degradation of the bromoethyl group .
  • Handling : Use gloves and fume hoods due to potential lachrymatory effects of alkyl bromides. Avoid contact with strong bases to minimize hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in alkylation steps?

  • Solvent Selection : DMF enhances nucleophilicity of the pyrazole nitrogen compared to THF or acetonitrile .
  • Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., over-alkylation) .
  • Catalyst Screening : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) may improve reaction rates in biphasic systems .

Q. What strategies mitigate competing alkylation at undesired positions on the pyrazole ring?

  • Protecting Groups : Temporarily block reactive sites (e.g., using tert-butoxycarbonyl [Boc] groups) before alkylation .
  • Steric Hindrance : Bulky substituents at the pyrazole 3-position (e.g., aryl groups) direct alkylation to the 1-position .

Q. How does the bromoethyl group participate in cross-coupling reactions?

  • Suzuki-Miyaura Coupling : React with aryl boronic acids using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ in degassed DMF/H₂O (3:1) at 90°C. Yields of 65–80% are reported for analogous compounds .
  • Mechanistic Insight : The bromide acts as a leaving group, enabling palladium-mediated C–C bond formation. Catalyst activation via oxidative addition is critical .

Q. How are byproducts and impurities analyzed during synthesis?

  • HPLC-MS : Detects hydrolyzed products (e.g., methyl 3-methyl-1H-pyrazole-5-carboxylate) or di-alkylated derivatives .
  • TLC Monitoring : Use silica plates with UV visualization (Rf = 0.4 in ethyl acetate/hexane) to track reaction progress .

Q. What computational methods support the design of derivatives from this compound?

  • DFT Calculations : Predict regioselectivity in alkylation or coupling steps by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps) .
  • Molecular Docking : Screen derivatives for bioactivity (e.g., enzyme inhibition) by simulating interactions with target proteins .

Q. How does solvent polarity affect the stability of the bromoethyl group?

  • Polar Solvents (DMF, DMSO) : Accelerate hydrolysis of the C–Br bond; stability decreases above 40°C .
  • Nonpolar Solvents (Toluene, Hexane) : Enhance shelf life but may reduce solubility for reactions. Additives like molecular sieves mitigate moisture-induced degradation .

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